4-[2-(2-hydroxyethyl)-2H-tetrazol-5-yl]-2-methoxyphenol
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Overview
Description
4-[2-(2-hydroxyethyl)-2H-tetrazol-5-yl]-2-methoxyphenol is a complex organic compound characterized by the presence of a tetrazole ring, a hydroxyethyl group, and a methoxyphenol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(2-hydroxyethyl)-2H-tetrazol-5-yl]-2-methoxyphenol typically involves the formation of the tetrazole ring followed by the introduction of the hydroxyethyl and methoxyphenol groups. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-methoxyphenol with 2-bromoethanol in the presence of a base can yield the hydroxyethyl derivative, which can then be reacted with sodium azide to form the tetrazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
4-[2-(2-hydroxyethyl)-2H-tetrazol-5-yl]-2-methoxyphenol can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or acids.
Reduction: The compound can be reduced to modify the tetrazole ring or the phenolic group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Halogenating agents like bromine or chlorine can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group can yield 4-[2-(2-formylethyl)-2H-tetrazol-5-yl]-2-methoxyphenol.
Scientific Research Applications
4-[2-(2-hydroxyethyl)-2H-tetrazol-5-yl]-2-methoxyphenol has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s potential biological activity makes it a candidate for drug development.
Medicine: It may be explored for its therapeutic properties, particularly in targeting specific molecular pathways.
Industry: The compound can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism by which 4-[2-(2-hydroxyethyl)-2H-tetrazol-5-yl]-2-methoxyphenol exerts its effects involves interactions with specific molecular targets. The tetrazole ring can interact with enzymes or receptors, modulating their activity. The hydroxyethyl and methoxyphenol groups can enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-[2-(2-hydroxyethyl)-2H-1,2,3,4-tetrazol-5-yl]-2-methoxyphenol: Similar in structure but with slight variations in the tetrazole ring.
2-hydroxyethyl methacrylate (HEMA): Shares the hydroxyethyl group but differs in the overall structure and applications.
Uniqueness
4-[2-(2-hydroxyethyl)-2H-tetrazol-5-yl]-2-methoxyphenol is unique due to the combination of its functional groups, which confer specific chemical and biological properties
Properties
IUPAC Name |
4-[2-(2-hydroxyethyl)tetrazol-5-yl]-2-methoxyphenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O3/c1-17-9-6-7(2-3-8(9)16)10-11-13-14(12-10)4-5-15/h2-3,6,15-16H,4-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFZMILZRGATGCP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=NN(N=N2)CCO)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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